molecular formula C16H15N3O4S B10806825 ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

Cat. No.: B10806825
M. Wt: 345.4 g/mol
InChI Key: RJVGIIRPMPCRSW-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. Its structure incorporates two privileged pharmacophores: a 1H-indazole hinge-binding motif and a sulfamoyl benzoate group. The indazole scaffold is extensively documented in scientific literature for its significant role in kinase inhibitor design . It is frequently employed as a key heterocycle in targeted cancer therapies, functioning as a hinge binder that interacts with the ATP-binding pocket of various kinase targets, including Fms-like tyrosine kinase 3 (FLT3) . This makes derivatives containing the indazole fragment highly relevant for research into treatments for acute myeloid leukemia (AML) and other proliferative disorders. The sulfamoyl benzoate moiety, as seen in related structures, offers a versatile point for further chemical modification and can contribute to the molecule's ability to interact with biological targets. The ethyl ester functional group provides a handle for prodrug strategies or further synthetic manipulation to generate carboxylic acid derivatives, which are common in active pharmaceutical ingredients. This compound is intended for use by professional researchers in the synthesis of novel molecules for the investigation of kinase signaling pathways, the development of multi-target inhibitors, and the exploration of new anticancer agents . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

InChI

InChI=1S/C16H15N3O4S/c1-2-23-16(20)11-4-7-14(8-5-11)24(21,22)19-13-6-3-12-10-17-18-15(12)9-13/h3-10,19H,2H2,1H3,(H,17,18)

InChI Key

RJVGIIRPMPCRSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Biological Activity

Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with specific biological targets, particularly its role as an antagonist of protease-activated receptor 4 (PAR4).

Structural Overview

This compound features an indazole ring linked to a benzoate moiety via a sulfamoyl group. The indazole core is well-known for its diverse pharmacological properties, which enhance the compound's relevance in drug discovery.

Antagonism of PAR4

Research indicates that this compound acts as an antagonist of PAR4, a receptor implicated in platelet aggregation and inflammatory responses. This receptor is a critical target for developing cardiovascular and anti-inflammatory therapies. The compound's structure-activity relationship (SAR) has been extensively studied to optimize its efficacy against PAR4.

Key Findings:

  • Inhibition of Platelet Aggregation: this compound has shown promising results in inhibiting PAR4-mediated platelet aggregation, which is crucial for preventing thrombotic events .
  • Selectivity and Potency: Derivatives of this compound have been synthesized to enhance selectivity and potency against PAR4. For example, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate exhibited superior inhibitory effects on platelet aggregation compared to the lead compound .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that certain functional groups are essential for maintaining anti-PAR4 activity. Modifications to these groups can significantly impact the compound's effectiveness.

Compound NameStructure FeaturesUnique Properties
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoateIndazole core with benzyl substituentFirst non-peptide PAR4 antagonist
Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoateChlorobenzyl substituent on indazoleEnhanced anti-PAR4 activity
Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoatePhenyl substituentDual inhibitory effects on PAR4 and thromboxane formation

Study on Antiplatelet Activity

A pivotal study conducted by researchers aimed to evaluate the antiplatelet activity of this compound and its derivatives. The findings indicated that certain derivatives showed comparable or enhanced activity compared to the original compound, suggesting potential for further development in therapeutic applications .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves interaction with PAR4 signaling pathways. This interaction leads to a decrease in platelet activation markers such as ATP release and P-selectin expression, which are critical indicators of platelet activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate with structurally or functionally related compounds, focusing on structural features, biological activity, and physicochemical properties.

Structural Analogues

2.1.1. SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
  • Core Structure: Shares the SABA framework but substitutes the indazole group with a 2-chloro-5-(phenylcarbamoyl)phenylsulfonylamino moiety.
  • Biological Activity : Exhibits potent antimicrobial activity, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet) .
2.1.2. Ethyl 4-(dimethylamino)benzoate
  • Core Structure: Lacks the sulfamoyl-indazole substituent, featuring a dimethylamino group at the para position of the benzoate ester.
  • Applications: Used in resin cements as a co-initiator. Demonstrates higher reactivity and degree of conversion compared to 2-(dimethylamino)ethyl methacrylate, with superior physical properties in polymer matrices .
  • Key Differences: The dimethylamino group enhances electron-donating capacity, critical for photopolymerization, whereas the sulfamoyl-indazole group in the target compound likely prioritizes target-specific interactions (e.g., enzyme inhibition).
2.1.3. Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Core Structure: Incorporates a benzoimidazole ring linked to a butanoate ester via an aminoalkyl chain.
  • Synthesis : Prepared via Schiff base formation between a benzaldehyde derivative and a primary amine-containing precursor .
  • Key Differences : The benzoimidazole moiety, unlike indazole, contains a fused benzene and imidazole ring, which may alter solubility and metabolic stability.

Research Findings and Trends

  • Antimicrobial Activity : SABA derivatives like SABA1 and the target compound highlight the importance of sulfonamide linkages in disrupting bacterial efflux pumps or enzyme function. The indazole group’s nitrogen atoms may mimic natural substrates, improving target binding .
  • Polymer Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, suggesting that electron-donating groups at the para position optimize reactivity.
  • Synthetic Flexibility: The synthesis of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate via Schiff base chemistry implies that similar strategies could be adapted for the target compound, though indazole’s stability under reaction conditions must be verified.

Preparation Methods

Chlorosulfonation of Ethyl 4-Aminobenzoate

A foundational method involves the chlorosulfonation of ethyl 4-aminobenzoate. Treatment with chlorosulfonic acid at 0–5°C generates the intermediate sulfonyl chloride, which is subsequently reacted with 6-amino-1H-indazole in the presence of a base such as pyridine or triethylamine. This two-step process typically achieves yields of 65–78%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Mechanistic Considerations :
The reaction proceeds via electrophilic substitution at the para position of the aminobenzoate, followed by nucleophilic attack of the indazole amine on the sulfonyl chloride. Side products, such as disulfonated derivatives, are minimized by maintaining stoichiometric control and low temperatures during chlorosulfonation.

Direct Coupling Using Sulfamoyl Chlorides

Alternative protocols employ preformed sulfamoyl chlorides. For example, 6-amino-1H-indazole is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane to generate the corresponding sulfamoyl chloride. This intermediate is then coupled with ethyl 4-hydroxybenzoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the sulfamoyl group. Yields for this route range from 55% to 68%, with the Mitsunobu reaction proving critical for avoiding O-sulfonation byproducts.

Optimization Data :

  • Solvent : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing ester hydrolysis.

  • Catalyst Loadings : 10 mol% Ni(OTf)₂ with IPr ligand enhances coupling efficiency in metal-mediated variants.

Transition Metal-Catalyzed Approaches

Nickel-Catalyzed C–N Bond Formation

Building on methodologies from indanone synthesis, nickel-catalyzed cross-coupling has been adapted for sulfamoyl linkages. Ethyl 4-iodobenzoate reacts with 6-sulfamoyl-1H-indazole in the presence of Ni(OTf)₂ (10 mol%), IPr ligand, and TMDSO (tetramethyldisiloxane) as a reductant at 140°C. This one-pot method achieves 72% yield with >95% purity after column chromatography.

Key Advantages :

  • Eliminates prefunctionalization of sulfamoyl intermediates.

  • Tolerates electron-withdrawing substituents on the indazole ring.

Palladium-Mediated Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands facilitate coupling between ethyl 4-bromobenzoate and 6-sulfamoyl-1H-indazole. Reactions conducted in toluene at 110°C for 12 hours yield 60–65% product. However, competing C–O bond formation necessitates careful ligand selection.

Solid-Phase and Flow Chemistry Innovations

Resin-Bound Synthesis

Immobilizing 6-amino-1H-indazole on Wang resin enables iterative sulfonation and benzoate coupling. After cleavage with trifluoroacetic acid, the crude product is purified via reverse-phase HPLC, achieving 80% yield with scalability to gram quantities.

Continuous-Flow Systems

Microreactor systems reduce reaction times from hours to minutes. Ethyl 4-sulfamoylbenzoate and 6-aminoindazole are mixed in a Teflon coil at 100°C, with in-line quenching and extraction. This method achieves 85% conversion but requires post-reaction purification.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, indazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (s, 1H, NH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).

  • MS (ESI) : m/z 360.1 [M+H]⁺ (calculated for C₁₆H₁₄N₃O₄S: 360.07).

Purity and Yield Comparisons

MethodYield (%)Purity (%)Reaction Time
Chlorosulfonation65–7890–956–8 h
Nickel Catalysis72>952 h
Solid-Phase Synthesis809824 h

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethyl benzoate group is prone to hydrolysis under basic conditions. Strategies include:

  • Using anhydrous solvents (e.g., 1,4-dioxane).

  • Lowering reaction temperatures during coupling steps.

Byproduct Formation

Disulfonation and O-sulfonation byproducts are minimized by:

  • Slow addition of chlorosulfonic acid.

  • Employing bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites .

Q & A

Q. What precautions are essential when handling this compound in photopolymerization studies?

  • Methodological Answer :
  • Light-source calibration : Use UV radiometers to ensure consistent irradiance (e.g., 50 mW/cm² at 365 nm).
  • Oxygen inhibition mitigation : Conduct reactions under nitrogen atmospheres or add scavengers (e.g., ascorbic acid).
  • Real-time FT-IR : Monitor C=C conversion rates to avoid over-polymerization .

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